(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Overview
Description
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, also known as ACYCLOVIR, is an antiviral drug that is commonly used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. The drug was first synthesized in the 1970s and has since become a widely used medication for the treatment of herpes infections.
Mechanism Of Action
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a prodrug that is converted to its active form, (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate, by the action of viral thymidine kinase. (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate then inhibits viral DNA polymerase, preventing the virus from replicating its DNA and thereby reducing the viral load.
Biochemical And Physiological Effects
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has a number of biochemical and physiological effects, including the inhibition of viral DNA synthesis, the reduction of viral replication, and the reduction of symptoms associated with herpes infections. The drug is generally well-tolerated, although some patients may experience side effects such as nausea, vomiting, and headache.
Advantages And Limitations For Lab Experiments
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit viral replication. However, the drug also has some limitations, including its specificity for herpes viruses and its potential for the development of drug resistance.
Future Directions
There are several areas for future research related to (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, including the development of new analogs with improved pharmacokinetic properties, the investigation of the drug's potential for use in the treatment of other viral infections, and the identification of new targets for antiviral therapy. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome this problem.
Scientific Research Applications
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has been extensively studied for its antiviral properties and has been found to be effective in the treatment of a variety of herpes infections. The drug works by inhibiting the replication of the herpes virus, thereby reducing the severity and duration of symptoms.
properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJYWWOSHBICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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